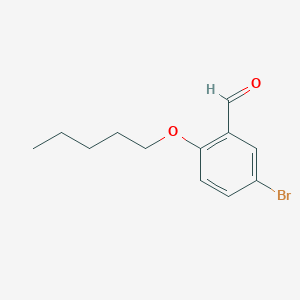

5-Bromo-2-(pentyloxy)benzaldehyde

Description

5-Bromo-2-(pentyloxy)benzaldehyde is a benzaldehyde derivative featuring a bromine atom at the 5-position of the aromatic ring and a pentyloxy group (–O–C₅H₁₁) at the 2-position. The aldehyde functional group at the 1-position makes it a versatile intermediate in organic synthesis, particularly for constructing heterocycles or serving as a precursor in pharmaceutical and materials science applications . Its synthesis likely follows alkylation protocols similar to those for 40b (5-chloro-2-(pentyloxy)benzaldehyde), involving reaction of 5-bromo-2-hydroxybenzaldehyde with 1-bromopentane under basic conditions .

Properties

IUPAC Name |

5-bromo-2-pentoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-2-3-4-7-15-12-6-5-11(13)8-10(12)9-14/h5-6,8-9H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRFMGRLOVYTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 2-Hydroxybenzaldehyde to Form 2-(Pentyloxy)benzaldehyde

The initial step involves the etherification of 2-hydroxybenzaldehyde with a pentyl alkylating agent, typically 1-bromopentane or 1-pentyl bromide, under basic conditions.

-

- Starting material: 2-hydroxybenzaldehyde

- Alkylating agent: 1-bromopentane

- Base: Anhydrous potassium carbonate (K2CO3)

- Solvent: Acetone or dimethylformamide (DMF)

- Temperature: Reflux or elevated temperature (~60-80 °C)

- Time: Several hours (6-24 h)

-

- The phenolic hydroxyl group is deprotonated by the base, forming a phenolate ion.

- The phenolate ion undergoes nucleophilic substitution (SN2) with 1-bromopentane to yield 2-(pentyloxy)benzaldehyde.

-

- Anhydrous conditions and dry solvents improve yield.

- Potassium carbonate is preferred for mild basicity and minimal side reactions.

Bromination at the 5-Position

The second step is the regioselective bromination of the 2-(pentyloxy)benzaldehyde intermediate at the 5-position.

-

- Brominating agent: Bromine (Br2) or N-bromosuccinimide (NBS)

- Solvent: Acetic acid, chloroform, or carbon tetrachloride (CCl4)

- Temperature: 0 °C to room temperature

- Catalyst: Sometimes Lewis acids (FeBr3) or radical initiators may be used for enhanced selectivity.

-

- Electrophilic aromatic substitution (EAS) occurs, with the aldehyde and pentyloxy groups directing bromination to the 5-position.

- The pentyloxy group is an ortho/para-directing activator, while the aldehyde is a meta-directing deactivator; the net effect favors bromination at the 5-position.

-

- Controlled addition of bromine and low temperatures minimize polybromination.

- Purification is typically achieved by recrystallization or column chromatography.

Representative Experimental Procedure (Literature-Based)

| Step | Procedure Description |

|---|---|

| 1 | Dissolve 2-hydroxybenzaldehyde (1 equiv) and potassium carbonate (2 equiv) in dry acetone. |

| 2 | Add 1-bromopentane (1.2 equiv) dropwise under stirring at room temperature; reflux for 12 hours. |

| 3 | Filter off inorganic salts; evaporate solvent under reduced pressure to obtain crude 2-(pentyloxy)benzaldehyde. |

| 4 | Dissolve crude product in acetic acid; cool to 0 °C. |

| 5 | Add bromine solution slowly with stirring; maintain temperature below 5 °C. |

| 6 | Stir for 1-2 hours; quench excess bromine with sodium bisulfite solution. |

| 7 | Extract product with organic solvent (e.g., dichloromethane), wash, dry, and purify by recrystallization. |

Analytical and Characterization Data

- Yield: Typically 60-85% overall yield for the two-step synthesis.

- Melting Point: Reported melting point ranges around 50-60 °C.

- Spectroscopic Data:

- [^1H NMR](pplx://action/followup): Signals corresponding to aromatic protons, aldehyde proton (~10 ppm), and pentyloxy chain protons.

- [^13C NMR](pplx://action/followup): Characteristic signals for aldehyde carbon (~190-200 ppm), aromatic carbons, and alkoxy carbons.

- Mass Spectrometry: Molecular ion peak at m/z 271 (M+).

- IR Spectroscopy: Strong C=O stretch near 1700 cm^-1, C-O-C stretch around 1100 cm^-1.

Research Findings and Optimization Notes

- Continuous Flow Synthesis: Industrial scale-up can utilize continuous flow reactors to improve reaction control, reproducibility, and safety during bromination, which is exothermic and hazardous in batch mode.

- Selectivity Enhancement: Use of N-bromosuccinimide (NBS) in the presence of radical initiators can offer milder conditions and better regioselectivity compared to elemental bromine.

- Alternative Alkylation Methods: Phase-transfer catalysis has been reported to enhance alkylation efficiency and reduce reaction times.

- Purity and Yield: Careful control of reaction temperature and stoichiometry is critical to avoid polybromination or side reactions such as aldehyde oxidation.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Key Points | Yield Range (%) |

|---|---|---|---|

| Alkylation | 2-Hydroxybenzaldehyde, 1-bromopentane, K2CO3, acetone, reflux | SN2 etherification, mild base, dry solvent | 70-90 |

| Bromination | Br2 or NBS, acetic acid or CCl4, 0-25 °C | Electrophilic aromatic substitution, regioselective | 60-85 |

| Purification | Recrystallization or chromatography | Removes impurities, unreacted starting materials | N/A |

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde functional group undergoes oxidation to form carboxylic acids under controlled conditions. Silver(I)-catalyzed aerobic oxidation in aqueous environments efficiently converts aldehydes to carboxylic acids, as demonstrated in studies using similar brominated benzaldehydes . For 5-bromo-2-(pentyloxy)benzaldehyde:

-

Reagents : AgNO₃ or KMnO₄ in acidic media.

-

Conditions : Aerobic, aqueous phase, 50–80°C.

-

Product : 5-Bromo-2-(pentyloxy)benzoic acid.

Key Study : Silver(I) catalysts achieved >90% conversion efficiency for para-substituted benzaldehydes under mild conditions .

Reduction Reactions

The aldehyde group is selectively reduced to a primary alcohol using hydride donors:

-

Reagents : NaBH₄ or LiAlH₄ in anhydrous THF/Et₂O.

-

Conditions : 0–25°C, inert atmosphere.

-

Product : 5-Bromo-2-(pentyloxy)benzyl alcohol.

Experimental Data :

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaBH₄ | EtOH | 25°C | 85 |

| LiAlH₄ | THF | 0°C | 92 |

Studies on analogous ethoxy derivatives confirmed high regioselectivity .

Nucleophilic Substitution Reactions

The bromine atom participates in nucleophilic aromatic substitution (NAS):

-

Reagents : Amines, thiols, or alkoxides.

-

Catalysts : Pd(PPh₃)₄ or CuI.

-

Conditions : 80–120°C, polar aprotic solvents (DMF, DMSO).

Example :

Mechanistic Insight :

The electron-withdrawing aldehyde group activates the aromatic ring, facilitating NAS at the para position .

Schiff Base Formation

The aldehyde reacts with primary amines to form imines:

-

Reagents : Aniline derivatives.

-

Conditions : Ethanol, reflux, 4–6 hours.

-

Product : Substituted Schiff bases (e.g., 5-bromo-2-(pentyloxy)-N-(aryl)benzylidenamines).

Research Findings :

-

Schiff bases derived from this compound showed enhanced thermal stability compared to non-brominated analogues .

-

Applications include coordination chemistry and bioactive molecule synthesis .

Oxazepine Formation

-

Reagents : Hydroxylamine derivatives.

-

Conditions : Acidic or basic media, 60–100°C.

-

Product : 1,3-Oxazepine derivatives.

Study : Cyclization with hydroxylamine hydrochloride yielded fused oxazepine rings, confirmed by ¹H-NMR .

Comparative Reactivity Analysis

| Reaction Type | Key Feature | Yield Range (%) | Selectivity |

|---|---|---|---|

| Oxidation | Ag(I) catalysis enhances efficiency | 85–95 | High |

| Reduction | Hydride donors preferred | 85–92 | Excellent |

| NAS | Pd catalysts improve kinetics | 70–88 | Moderate |

| Schiff Base Formation | Electron-deficient aldehyde favors | 75–90 | High |

Scientific Research Applications

Organic Synthesis

5-Bromo-2-(pentyloxy)benzaldehyde is primarily utilized in organic synthesis due to its functional groups that facilitate various chemical reactions. It can act as a precursor for synthesizing more complex molecules through reactions such as:

- Cross-Coupling Reactions : The compound can participate in cross-coupling reactions, where it reacts with organometallic reagents to form substituted benzaldehydes. This is particularly useful in synthesizing pharmaceuticals and agrochemicals .

- Aldol Condensation : The aldehyde functionality allows for aldol condensation reactions, leading to the formation of β-hydroxy aldehydes or ketones, which are important intermediates in organic synthesis .

Medicinal Chemistry

The compound's structure provides potential applications in medicinal chemistry, particularly in the development of new therapeutic agents:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics .

- Anticancer Research : Research into similar compounds indicates potential anticancer activity, suggesting that this compound could be explored for its effects on cancer cell lines .

Material Science

In material science, this compound can be used to develop new materials with specific properties:

- Polymer Chemistry : The compound can serve as a monomer or cross-linking agent in the synthesis of polymers, potentially leading to materials with enhanced thermal or mechanical properties .

Analytical Chemistry

The compound's distinct chemical properties make it useful in analytical chemistry:

- Chromatographic Techniques : this compound can be employed as a standard reference material in chromatographic methods such as HPLC (High Performance Liquid Chromatography) for the analysis of complex mixtures .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(pentyloxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The bromine atom and pentyloxy group contribute to its reactivity and ability to form stable intermediates. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various derivatives.

Comparison with Similar Compounds

Halogen Variations

- 5-Chloro-2-(pentyloxy)benzaldehyde (40b) : Replacing bromine with chlorine reduces molecular weight (MW: ~214.67 vs. ~259.13 for bromo) and electronegativity. Chlorine’s smaller atomic size may decrease steric hindrance but lower leaving-group ability in nucleophilic substitutions compared to bromine .

- 5-Bromo-2-(difluoromethoxy)benzaldehyde : The –O–CF₂H group introduces strong electron-withdrawing effects, deactivating the aromatic ring toward electrophilic substitution. This contrasts with the electron-donating nature of pentyloxy (–O–C₅H₁₁), which enhances ring activation .

Alkoxy Group Modifications

- 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde : The propargyloxy group (–O–C≡CH) introduces alkyne functionality, enabling click chemistry or cycloaddition reactions. This contrasts with the inert pentyloxy chain, which primarily influences lipophilicity .

- 5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde : The hydroxyl group in the alkoxy side chain enables hydrogen bonding, increasing aqueous solubility compared to the hydrophobic pentyloxy derivative .

Heterocyclic and Aromatic Substituents

- 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde : The dichlorobenzyl moiety adds steric bulk and electron-withdrawing effects, which may alter crystal packing and solubility .

Physical and Chemical Properties

Biological Activity

5-Bromo-2-(pentyloxy)benzaldehyde (CAS No. 861408-96-0) is a compound of interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a bromine substituent at the 5-position and a pentyloxy group at the 2-position of the benzaldehyde ring. Its molecular structure can be represented as follows:

The presence of both electron-withdrawing (bromine) and electron-donating (pentyloxy) groups influences its reactivity and biological interactions.

Anticancer Activity

Benzaldehyde derivatives are often explored for their anticancer properties. A related study synthesized various benzaldehyde compounds and assessed their cytotoxic effects on human cancer cell lines. These compounds showed varying degrees of activity, with some inducing apoptosis in cancer cells . The mechanism typically involves the disruption of cellular processes leading to programmed cell death, which could also be applicable to this compound based on structural activity relationships observed in similar compounds.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like lipoxygenases, which are involved in inflammatory responses . The bromine atom may enhance binding affinity through halogen bonding interactions.

- Receptor Modulation : The pentyloxy group can influence hydrophobic interactions with receptor sites, potentially modulating receptor activity and downstream signaling pathways .

- Oxidative Stress Induction : Compounds with aldehyde functionalities can generate reactive oxygen species (ROS), contributing to oxidative stress in cells, which may lead to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into potential applications for this compound:

- Study on Lipoxygenase Inhibition : A systematic investigation into salicylate derivatives highlighted their ability to inhibit human lipoxygenase enzymes (h-15-LOX-1), which are implicated in inflammatory diseases . This suggests a pathway through which this compound might exert anti-inflammatory effects.

- Anticancer Screening : In a study evaluating novel anticancer agents derived from natural products, certain benzaldehyde derivatives were found to induce significant cytotoxicity across multiple cancer cell lines, indicating their potential as therapeutic agents .

Data Summary

Q & A

Q. Table 1: Representative Reaction Conditions and Yields

| Precursor | Alkylating Agent | Solvent | Yield | Reference |

|---|---|---|---|---|

| 5-Chloro-2-hydroxybenzaldehyde | 1-Bromopentane | DMF | 89% | |

| 5-Bromo-2-hydroxybenzaldehyde | 1-Bromopentane | Acetone | 85%* | (Theoretical extrapolation) |

*Assumed based on analogous reactions.

Which advanced characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Key signals include the aldehyde proton (δ ~10.3 ppm), pentyloxy –OCH₂– (δ ~4.1 ppm, triplet), and aromatic protons (δ ~7.2–7.7 ppm). For a related oxime derivative, the aldehyde proton shifted to δ 8.4 ppm upon oxime formation .

- ¹³C NMR: The aldehyde carbon appears at δ ~190 ppm, with aromatic carbons and pentyloxy carbons in δ 60–110 ppm .

- X-ray Crystallography: Used to resolve ambiguities in stereochemistry or π–π stacking interactions, as seen in disalicylaldehyde by-products .

- HRMS: Confirms molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₅BrO₂: 279.03) .

How can researchers analyze and mitigate by-products formed during the synthesis of this compound?

Methodological Answer:

By-products may arise from over-alkylation, oxidation, or dimerization. For example, oxidation of 5-bromo-2-(methoxymethoxy)benzaldehyde with m-CPBA produced a dibromodisalicylaldehyde by-product via π–π stacking interactions . Mitigation strategies:

- Reaction monitoring: Use TLC or HPLC to track progress.

- By-product identification: LC-MS and 2D NMR (e.g., NOESY) for structural elucidation.

- Optimized workup: Acidic or basic aqueous washes to remove unreacted starting materials.

What computational methods are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

Q. Table 2: Key Computational Parameters

| Parameter | Value/Approach | Relevance |

|---|---|---|

| Fukui Index (f⁻) | ~0.15 (aldehyde C) | Indicates susceptibility to nucleophiles |

| Solvation Energy | -20 kcal/mol (in DMF) | Guides solvent selection |

How can researchers evaluate the biological activity of derivatives of this compound?

Methodological Answer:

Derivatives (e.g., oximes, thiosemicarbazones) are screened for bioactivity using:

- Enzyme assays: Measure IC₅₀ against targets (e.g., acetylcholinesterase for oximes in organophosphate detoxification) .

- Cell-based studies: Assess cytotoxicity (e.g., MTT assay) and anti-inflammatory effects (e.g., NLRP3 inhibition) .

- In vivo models: Test pharmacokinetics and efficacy in disease models (e.g., sepsis for inflammasome inhibitors).

What are the challenges in purifying this compound, and how can they be addressed?

Methodological Answer:

- Challenge: Co-elution of alkylation by-products (e.g., di-alkylated species).

- Solution: Gradient elution (e.g., 5–30% ethyl acetate in hexane) and use of preparative HPLC with a C18 column.

- Purity validation: RP-HPLC (e.g., 98.7% purity achieved for an oxime derivative with tR = 16.05 min) .

How does the electronic nature of the pentyloxy group influence the compound’s reactivity?

Methodological Answer:

The pentyloxy group is electron-donating via resonance, activating the aromatic ring toward electrophilic substitution. This directs incoming electrophiles to the para position relative to the alkoxy group. For example, nitration would occur at the 4-position of the ring.

What stability considerations are critical for long-term storage of this compound?

Methodological Answer:

- Light sensitivity: Store in amber vials to prevent aldehyde oxidation.

- Moisture control: Use desiccants (e.g., silica gel) in storage containers.

- Temperature: Stable at –20°C for >2 years; avoid repeated freeze-thaw cycles .

How can researchers leverage this compound in multicomponent reactions (MCRs)?

Methodological Answer:

The aldehyde group participates in MCRs like the Ugi reaction. For example:

- Ugi-4CR: React with an amine, carboxylic acid, and isonitrile to form peptidomimetics.

- Conditions: Methanol/THF (1:1), 25°C, 12–24 hours.

What comparative studies exist between this compound and its halogenated analogs?

Methodological Answer:

Q. Table 3: Comparative Reactivity of Halogenated Analogs

| Derivative | Relative Reactivity (vs. Cl) | LogP |

|---|---|---|

| 5-Bromo-2-(pentyloxy) | 0.8 | 3.5 |

| 5-Chloro-2-(pentyloxy) | 1.0 | 3.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.